molecular formula C14H16BrNOS B2712070 1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine CAS No. 2320150-81-8

1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine

Cat. No.: B2712070
CAS No.: 2320150-81-8
M. Wt: 326.25
InChI Key: XVOWEFULYDHIAZ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine is a complex organic compound that features a brominated thiophene ring and a cyclobutylidene piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a series of reactions involving piperidine and cyclobutanone to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium amide or thiourea can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets may make it useful in the treatment of certain diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorothiophen-2-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
  • (4-Fluorothiophen-2-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
  • (4-Iodothiophen-2-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone

Uniqueness

What sets 1-(4-Bromothiophene-2-carbonyl)-4-cyclobutylidenepiperidine apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for various research applications.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-cyclobutylidenepiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNOS/c15-12-8-13(18-9-12)14(17)16-6-4-11(5-7-16)10-2-1-3-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOWEFULYDHIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC(=CS3)Br)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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